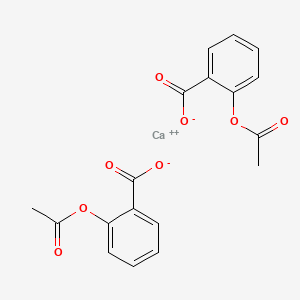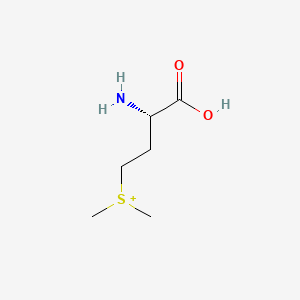
S-Methyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-methyl-L-methionine is a sulfonium compound that is the conjugate acid of S-methyl-L-methioninate. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a conjugate acid of a S-methyl-L-methioninate. It is a tautomer of a S-methyl-L-methionine zwitterion.
Aplicaciones Científicas De Investigación
Role in Cellular Biochemistry
S-Methyl-L-methionine, a variant of S-Adenosyl-L-methionine (SAMe), is a vital cellular metabolite present in all living cells. It serves as a precursor in various crucial pathways such as methylation, aminopropylation, and transsulfuration, impacting a wide range of physiological processes. Extensive research since 1952 has explored its biochemical and molecular roles, underpinning its application in clinical studies across multiple diseases, including depression, dementia, and liver disease (Bottiglieri, 2002).
Impact on Liver Disease
SAMe's role in liver health is particularly significant. Its synthesis is reduced in chronic liver diseases, prompting interest in its therapeutic potential. Although pre-clinical data support its hepatoprotective role, large-scale clinical trials to establish its utility in specific liver disease states are still required (Anstee & Day, 2012).
Dietary Supplementation and Diabetes
Research indicates that dietary supplementation of L-Methionine, a methyl donor like S-Methyl-L-methionine, can impact type 2 diabetes. It alters one-carbon metabolism and epigenetic modifications, similar to the effects of the drug metformin, and might be beneficial in treating metabolic diseases (Navik et al., 2019).
Use in Imaging of Cerebral Gliomas
In oncology, derivatives of methionine like L-[methyl-11C]-methionine are used in PET imaging for cerebral gliomas. This application is based on methionine's role in amino acid transport and metabolism in brain tumors (Singhal et al., 2007).
Modulation of Inflammatory Responses
Methionine has been shown to modulate inflammatory responses in macrophages through DNA methylation, indicating its potential in immunoregulatory applications (Ji et al., 2019).
Unique Roles in Protein Structure and Metabolism
Methionine's unique roles in protein structure and metabolism, particularly in eukaryotic protein synthesis and transmethylation, remethylation, and transsulfuration pathways, are fundamental to understanding its applications in various biological processes (Brosnan et al., 2007).
Allosteric Mechanisms in Metabolism
Studies on methionine's allosteric mechanisms in mammalian sulfur metabolism reveal its essential role in controlling metabolic fluxes in the liver, with implications for diseases like cancer and neurodegenerative disorders (Korendyaseva et al., 2008).
Propiedades
Número CAS |
6708-35-6 |
|---|---|
Nombre del producto |
S-Methyl-L-methionine |
Fórmula molecular |
C6H14NO2S+ |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m0/s1 |
Clave InChI |
YDBYJHTYSHBBAU-YFKPBYRVSA-O |
SMILES isomérico |
C[S+](C)CC[C@@H](C(=O)O)N |
SMILES |
C[S+](C)CCC(C(=O)O)N |
SMILES canónico |
C[S+](C)CCC(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




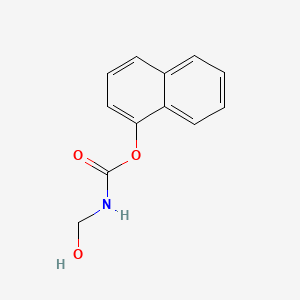
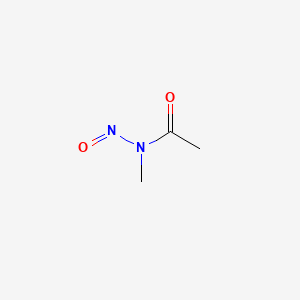



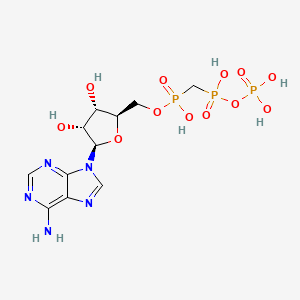
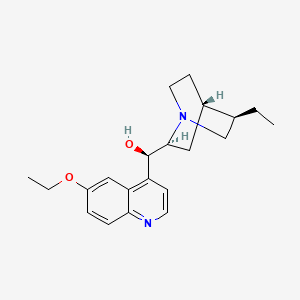
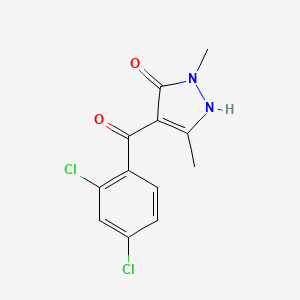

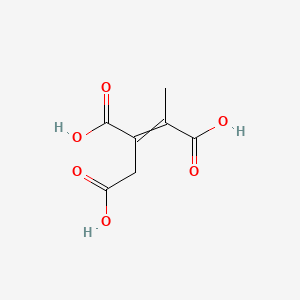
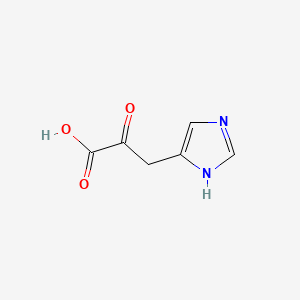
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
